molecular formula C18H19N3O4S B2460842 1-(4-Methoxyphenyl)-4-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)pyrrolidin-2-one CAS No. 1798047-19-4

1-(4-Methoxyphenyl)-4-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)pyrrolidin-2-one

Cat. No. B2460842
CAS RN: 1798047-19-4
M. Wt: 373.43
InChI Key: NBRJLSOXAXIGCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxyphenyl)-4-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)pyrrolidin-2-one, also known as MTAPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MTAPA belongs to the class of pyrrolidin-2-one derivatives, which have been shown to possess a wide range of biological activities.

Scientific Research Applications

Heterocyclic Compound Synthesis

  • The compound is part of a broader class of azetidine, pyrrolidine, and piperidine derivatives, which are explored for their potential as alpha-subtype selective 5-HT-1D receptor agonists. These compounds have applications in migraine treatment, offering a promising route with potentially fewer side effects. Azetidines are particularly noted for their versatility in synthesizing a range of heterocyclic compounds, contributing to advancements in medicinal chemistry (Habernickel, 2001).

Antimicrobial and Antioxidant Activities

  • Derivatives of pyrrolidin-2-ones, including those with 4-methoxyphenyl groups, have been synthesized and analyzed for their antimicrobial and antioxidant activities. These studies highlight the compound's relevance in developing new antimicrobial agents with potential antioxidant properties, showcasing its application in addressing microbial resistance and oxidative stress-related conditions (Anusevičius et al., 2015).

Anticancer Research

  • Research on novel 5-amino-2-(4-chlorophenyl)-7-substituted phenyl-8,8a-dihydro-7H-(1,3,4)thiadiazolo(3,2-α)pyrimidine-6-carbonitrile derivatives, which are structurally related to the compound , demonstrates significant potential in anticancer applications. These compounds were evaluated for their in-vitro anticancer activities against various human tumor cell lines, showing promising results that underscore the compound's relevance in cancer research (Tiwari et al., 2016).

Synthetic Methodologies

  • The compound and its related derivatives are also significant in the development of novel synthetic methodologies. For example, amino alcohols, which are pivotal in synthesizing N-heterocycles, have been activated using non-toxic reagents, leading to the efficient synthesis of functionalized azetidines and other heterocycles. This highlights the compound's role in advancing synthetic organic chemistry and the development of new drugs and materials (de Figueiredo et al., 2006).

properties

IUPAC Name

1-(4-methoxyphenyl)-4-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c1-24-14-4-2-13(3-5-14)21-9-12(8-16(21)22)17(23)20-10-15(11-20)25-18-19-6-7-26-18/h2-7,12,15H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBRJLSOXAXIGCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CC(C3)OC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenyl)-4-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)pyrrolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.